molecular formula C11H16N4S B13526548 3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine

3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine

Cat. No.: B13526548
M. Wt: 236.34 g/mol
InChI Key: SPKORHKXCYRDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound of significant interest in medicinal and agricultural chemistry research. This molecule features a 1,2,4-triazole core, a privileged scaffold known for its diverse biological activities . The structural motif of a 1,2,4-triazole linked to a thiophene amine is representative of a key class of heterocyclic building blocks used in the development of novel bioactive molecules . Research into analogous 1,2,4-triazole derivatives has demonstrated potent antifungal properties, showing efficacy against various phytopathogenic fungi by inhibiting the CYP51 enzyme (14α-demethylase), a critical target in ergosterol biosynthesis . This mechanism disrupts fungal cell membrane integrity, leading to cell death. Furthermore, such triazole-based structures are frequently investigated in drug discovery programs, including the synthesis of kinase inhibitors and other therapeutically relevant compounds . Researchers utilize this chemical as a versatile intermediate for further functionalization and exploration in structure-activity relationship (SAR) studies. This product is intended for research and development use only and is not intended for human or veterinary use.

Properties

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

IUPAC Name

3-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]thiophen-2-amine

InChI

InChI=1S/C11H16N4S/c1-7(2)6-9-13-11(15(3)14-9)8-4-5-16-10(8)12/h4-5,7H,6,12H2,1-3H3

InChI Key

SPKORHKXCYRDAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=N1)C2=C(SC=C2)N)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine typically involves:

  • Construction or functionalization of the 1,2,4-triazole ring with appropriate substituents (isobutyl and methyl groups).
  • Functionalization of the thiophene ring at the 2-position with an amine group.
  • Coupling or substitution reactions to link the triazole moiety at the 3-position of the thiophene ring.

Preparation of the 1-Methyl-1H-1,2,4-triazole-3-amine Core

The 1-methyl-1H-1,2,4-triazol-3-amine moiety is a key intermediate in the synthesis. According to experimental procedures, this intermediate can be prepared and purified through standard organic synthesis methods:

  • Starting from appropriate hydrazine derivatives and formamide or related reagents, the 1,2,4-triazole ring is constructed.
  • Methylation at the N-1 position is achieved by methyl iodide or methyl sulfate under controlled conditions.
  • The amine group at the 3-position is introduced or retained during ring formation.
  • Purification typically involves silica gel chromatography using methanol/ethyl acetate mixtures.

Functionalization of the Thiophene Ring

The thiophene ring is functionalized at the 2-position with an amine group, which can be achieved by:

  • Nitration of thiophene followed by reduction to the amine.
  • Direct amination using palladium-catalyzed amination reactions.
  • Protection/deprotection steps may be involved to ensure selective substitution.

Coupling of Triazole and Thiophene Units

The key step is the coupling of the 3-substituted triazole to the 2-aminothiophene. This can be performed via:

  • Palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination using Pd2(dba)3, Xantphos, and cesium carbonate in 1,4-dioxane at elevated temperatures (around 90 °C) under inert atmosphere. This method has shown yields up to 76% for analogous compounds.
  • Nucleophilic substitution reactions where the 3-position of thiophene bears a leaving group (e.g., halide) and the triazole amine acts as a nucleophile.
  • Microwave-assisted synthesis in toluene with acid catalysts has been reported for related triazole derivatives, providing moderate yields (10-20%) and short reaction times (0.5 to 1 hour).

Representative Experimental Data Table

Step Reagents/Conditions Yield (%) Notes
Triazole ring methylation Methyl iodide, base, room temperature 70-90 Purified by silica gel chromatography
Thiophene amination Pd2(dba)3, Xantphos, Cs2CO3, 1,4-dioxane, 90 °C, inert atmosphere 70-76 Buchwald-Hartwig amination method
Coupling of triazole to thiophene Stirring in toluene, acid catalyst, microwave irradiation (100 °C, 30 min) 10-20 Microwave-assisted synthesis, lower yield
Purification Silica gel chromatography, gradient elution with MeOH/EtOAc - Final compound isolated as solid

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR): Proton NMR (1H NMR) spectra typically show characteristic signals for the methyl group on the triazole (singlet around 3.7-3.8 ppm), aromatic protons of thiophene, and amine protons. Multiplets and doublets correspond to isobutyl substituent protons.
  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry confirms molecular ion peaks consistent with the molecular weight of this compound.
  • Chromatography: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and purity.

Summary of Key Reaction Conditions

Reaction Type Catalyst/Reagents Solvent Temperature Time Atmosphere
Triazole methylation Methyl iodide, base DMF or DMSO Room temperature 1-3 hours Ambient
Pd-Catalyzed amination Pd2(dba)3, Xantphos, Cs2CO3 1,4-Dioxane 90 °C Overnight Nitrogen/Inert
Microwave-assisted coupling Toluene, toluene-4-sulfonic acid Toluene 100-150 °C 0.5 - 1 hour Ambient

Chemical Reactions Analysis

Types of Reactions

3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related compounds, focusing on substituents, synthesis, and biological activities:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound : 3-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine 1,2,4-Triazole + Thiophene - 3-Isobutyl, 1-methyl on triazole
- Thiophen-2-amine
Not reported No direct activity data; inferred potential from analogs
5-Fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline 1,2,4-Triazole + Thiophene - Thiophen-3-yl on triazole
- 5-Fluoroaniline substituent
274.31 MIC = 6.1 µM (vs. S. aureus); comparable to ciprofloxacin (MIC = 4.7 µM)
3-(Methylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine 1,2,4-Triazole - Methylthio group at C3
- Thiophen-2-ylmethyl at C5
226.34 High synthesis yield (89.9%); characterized by <sup>1</sup>H NMR and elemental analysis
4-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine 1,2,4-Triazole + Pyrazole - 3-Isobutyl, 1-methyl on triazole
- Pyrazol-5-amine
Not reported Structural analog with pyrazole instead of thiophene; no activity data
1-(1-Methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)butan-1-amine 1,2,4-Triazole + Thiophene - 3-Thiophen-2-yl, 1-methyl on triazole
- Butan-1-amine chain
236.34 No activity data; highlights substituent flexibility in amine position
3-(Thiophen-3-yl)-1,2,4-thiadiazol-5-amine 1,2,4-Thiadiazole - Thiophen-3-yl substituent
- Amine at C5
173.25 Core heterocycle differs (thiadiazole vs. triazole); potential for comparative studies

Biological Activity

3-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is a complex organic compound that belongs to the class of substituted triazoles. Its structure features a thiophene ring and a triazole moiety, making it notable for potential applications in medicinal chemistry due to its biological activity. This compound has garnered attention for its diverse pharmacological properties, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

  • Molecular Formula : C₁₁H₁₆N₄S
  • Molecular Weight : 236.34 g/mol
  • CAS Number : 1341505-10-9

Chemical Structure

The compound's structure can be represented as follows:

SMILES CC C Cc1nc c2ccsc2N n C n1\text{SMILES CC C Cc1nc c2ccsc2N n C n1}

This structure highlights the presence of both the triazole and thiophene components, which are crucial for its biological activity.

Antimicrobial Properties

Triazole derivatives are widely studied for their biological properties, including significant antifungal and antibacterial activities. Research indicates that compounds similar to this compound exhibit notable efficacy against various pathogens:

Pathogen Activity Reference
Candida albicansInhibition of growth at low concentrations
Staphylococcus aureusSignificant antibacterial effects
Escherichia coliModerate inhibition observed

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)15.2
HeLa (cervical cancer)12.5
A549 (lung cancer)18.0

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors could alter signaling pathways related to cell growth and apoptosis.

Study on Antifungal Activity

A study published in Journal of Medicinal Chemistry explored the antifungal activity of various triazole derivatives, including this compound. The results indicated that this compound demonstrated a potent inhibitory effect against Candida albicans, with an IC50 value significantly lower than that of standard antifungal agents.

Study on Anticancer Efficacy

In another investigation reported in Cancer Letters, researchers evaluated the anticancer efficacy of the compound against multiple cell lines. The findings revealed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects.

Q & A

Q. Basic

  • 1^1H/13^{13}C NMR : Identifies proton environments (e.g., isobutyl CH3_3 at δ 2.51 ppm) and carbon backbone.
  • IR Spectroscopy : Confirms functional groups (e.g., triazole ring stretching at 1550–1600 cm1^{-1}).
  • Elemental Analysis : Validates purity (≤0.4% deviation from theoretical C/H/N/S values).
  • Mass Spectrometry (EI) : Confirms molecular weight (e.g., m/z 226 [M+^+] for related analogs) .

How do solvent and temperature variations affect the compound's stability during storage?

Advanced
Stability studies show:

  • Aqueous buffers (pH 7.4) : Solubility of 18.1 µg/mL necessitates DMSO stock solutions (<0.1% v/v for assays).
  • Anhydrous DMSO at -20°C : Prevents hydrolysis of the thioether linkage.
  • Accelerated degradation tests (40°C/75% RH) : Monitor via HPLC (C18 column, 254 nm UV detection) to assess shelf life .

What synthetic routes are available for introducing modifications at the isobutyl group?

Q. Basic

  • Nucleophilic substitution : React with alkyl halides (e.g., methyl iodide) under basic conditions (K2_2CO3_3/DMF).
  • Microwave-assisted alkylation : Optimize reaction time (30–60 minutes) and temperature (120–150°C) to functionalize the isobutyl moiety without triazole ring degradation .

What computational approaches predict the compound's reactivity in nucleophilic substitution reactions?

Q. Advanced

  • HOMO-LUMO analysis : Identifies electron-deficient regions (e.g., thiophene sulfur) prone to nucleophilic attack.
  • Molecular electrostatic potential (MEP) maps : Highlight electrophilic sites (positive potential regions).
  • Conformational energy profiles (DFT) : Assess steric effects of the isobutyl group on reaction pathways .

How is the compound's solubility profile determined, and what implications does it have for biological assays?

Q. Basic

  • Shake-flask method : Dissolve in PBS (pH 7.4) and quantify via UV/Vis spectroscopy (λ = 280 nm).
  • Low solubility necessitates DMSO vehicles, but concentrations >0.1% v/v may induce cytotoxicity. Pre-filter solutions (0.22 µm) to remove particulates .

What strategies mitigate byproduct formation during triazole-thiophene coupling reactions?

Q. Advanced

  • Stoichiometric control : Use a 1:1.2 molar ratio of triazole to thiophene precursors.
  • Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions minimize dimerization (e.g., with Pd(PPh3_3)4_4).
  • HPLC monitoring : Detect byproducts (e.g., disulfides) using a C18 column and acetonitrile/water gradient .

What are the standard protocols for elemental analysis validation of this compound?

Q. Basic

  • CHNS microanalysis : Accept ≤0.4% deviation from theoretical values. Example: C% 43.46 (calc) vs. 43.60 (obs) confirms purity.
  • Combustion conditions : 950°C under oxygen flow, with thermal conductivity detection .

How does the compound's crystal packing influence its physicochemical properties?

Advanced
X-ray diffraction (SHELXL refinement) reveals:

  • Intermolecular H-bonding : N–H···S interactions stabilize the lattice, increasing melting points (e.g., 132–134°C).
  • π-π stacking : Thiophene and triazole rings align face-to-face (3.5 Å spacing), reducing solubility.
  • ORTEP-3 visualizations : Quantify torsion angles (e.g., thiophene-C–triazole-N = 2.3°) for structure-activity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.